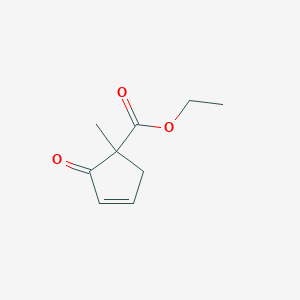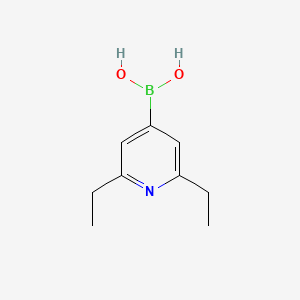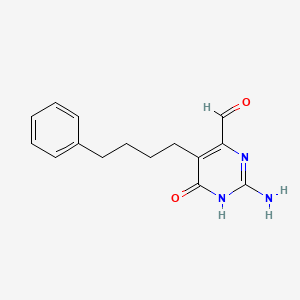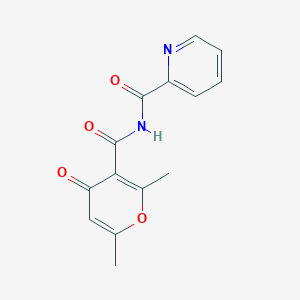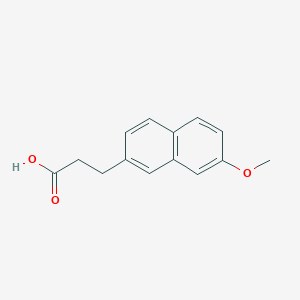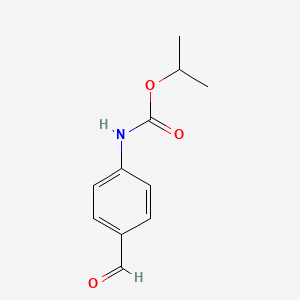
Propan-2-yl (4-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a carbamate group attached to a 4-formylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Another method involves the use of carbamoylation reactions, where a carbamoyl chloride intermediate is formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is versatile and efficient, offering an economical route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: 4-carboxyphenyl carbamate
Reduction: 4-(hydroxymethyl)phenyl carbamate
Substitution: Substituted carbamates with different alkyl or aryl groups
Scientific Research Applications
Propan-2-yl (4-formylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function and stability. detailed studies on the exact molecular pathways and targets are still ongoing.
Comparison with Similar Compounds
Propan-2-yl (4-formylphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
4-formylphenyl-N-phenylcarbamate: Contains a phenyl group instead of an isopropyl group, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
20131-88-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
propan-2-yl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
InChI Key |
VINSZPYDAITOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




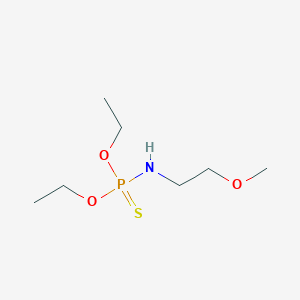
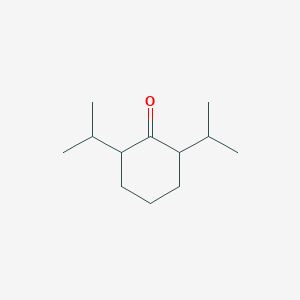
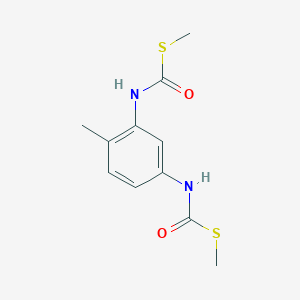
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
